Fmoc-val-osu

Description

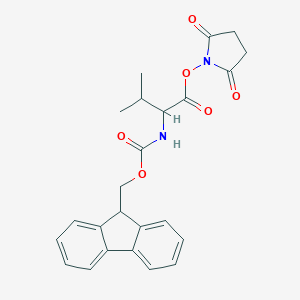

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6/c1-14(2)22(23(29)32-26-20(27)11-12-21(26)28)25-24(30)31-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,22H,11-13H2,1-2H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJMNCROLRPFHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609224 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130878-68-1 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-Val-OSu: A Technical Guide for Peptide Synthesis and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Fmoc-Val-OSu (Fluorenylmethyloxycarbonyl-Valine-N-hydroxysuccinimide ester), a critical reagent in solid-phase peptide synthesis (SPPS). It covers the core chemical properties, a detailed experimental protocol for its use, and the biological significance of the valine residue in cellular signaling pathways.

Core Chemical and Physical Properties

This compound is an amino acid derivative specifically designed for efficient peptide synthesis. The N-terminal α-amino group of valine is protected by a base-labile Fmoc group, while the C-terminal carboxylic acid is activated as an N-hydroxysuccinimide (OSu) ester. This pre-activation facilitates a rapid and efficient coupling reaction to the free N-terminus of a growing peptide chain.

| Property | Value | References |

| CAS Number | 130878-68-1 | [1][2][3][4] |

| Molecular Formula | C₂₄H₂₄N₂O₆ | [1][2][3] |

| Molecular Weight | 436.46 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥99% (HPLC) | [3] |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1] | |

| Storage | Store at 2-8°C in a dry environment to prevent moisture-induced degradation.[5] |

Experimental Protocol: Single Coupling Cycle in Fmoc-SPPS

The following protocol outlines a standard single coupling cycle for incorporating a valine residue into a peptide chain using this compound on a solid support resin.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF

-

Coupling Solution: this compound dissolved in DMF

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Reaction vessel for SPPS

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Resin Swelling: The peptide-resin is first swelled in DMF for 30-60 minutes to ensure optimal reaction conditions.

-

Fmoc Deprotection:

-

The swelling solvent is drained, and the deprotection solution (20% piperidine in DMF) is added to the resin.

-

The mixture is agitated for an initial 5 minutes.

-

The deprotection solution is drained, and a fresh aliquot is added for a second 15-minute agitation to ensure complete removal of the Fmoc group.

-

-

Washing: The resin is thoroughly washed multiple times with DMF and then with DCM to remove residual piperidine and the dibenzofulvene-piperidine adduct. A final series of washes with DMF prepares the resin for the coupling step.

-

Coupling:

-

A solution of this compound (typically 1.5 to 3 equivalents relative to the resin loading capacity) in DMF is prepared.

-

This solution is added to the deprotected peptide-resin.

-

The reaction is allowed to proceed for 1-2 hours at room temperature with agitation. The OSu ester reacts with the newly exposed N-terminal amine on the peptide chain, forming a stable peptide bond.

-

-

Final Washing: The resin is washed thoroughly with DMF to remove any unreacted this compound and byproducts, preparing the newly elongated peptide chain for the next cycle of deprotection and coupling.

Biological Context: Valine Metabolism and Signaling

While this compound is a synthetic molecule, the valine it incorporates into peptides is an essential branched-chain amino acid (BCAA) with significant roles in cellular metabolism and signaling. The catabolism of valine not only contributes to energy production but also influences key regulatory pathways.

Valine catabolism begins with a transamination step to form α-ketoisovalerate, which is then converted through a series of enzymatic reactions to propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA, which enters the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism.

Furthermore, valine has been shown to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[3][5] The mTOR pathway is a crucial regulator of cell growth, proliferation, and protein synthesis. Activation of mTOR by amino acids like valine promotes protein synthesis, which is a fundamental process for cell growth and function.

References

An In-depth Technical Guide to Fmoc-Val-OSu: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and application of N-α-(9-Fluorenylmethoxycarbonyl)-L-valine N-hydroxysuccinimide ester (Fmoc-Val-OSu). This reagent is a critical building block in solid-phase peptide synthesis (SPPS), enabling the precise incorporation of valine residues into peptide chains. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and use, and outlines analytical methods for its characterization.

Core Chemical and Physical Properties

This compound is a white to off-white solid powder.[1] Its fundamental properties are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Reference(s) |

| CAS Number | 130878-68-1 | [2][3][4][5] |

| Molecular Formula | C₂₄H₂₄N₂O₆ | [2][3][6][7][8] |

| Molecular Weight | 436.46 g/mol | [2][8] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Chloroform, Dichloromethane (B109758), Ethyl Acetate, and Acetone. Slightly soluble in water. | [1][9] |

| Stability | Sensitive to moisture and should be stored in a dry environment. For long-term storage, it is recommended to store at -20°C, where it is expected to be stable for at least two years. | [1][10] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the activation of the carboxyl group of Fmoc-L-valine using N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).

Experimental Protocol: Synthesis of this compound

Materials:

-

Fmoc-L-valine

-

Dicyclohexylcarbodiimide (DCC)

-

N-hydroxysuccinimide (NHS)

-

Dichloromethane (DCM)

-

0.1 N Hydrochloric acid (HCl)

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Fmoc-L-valine in dichloromethane at room temperature with stirring.

-

Sequentially add N-hydroxysuccinimide and then dicyclohexylcarbodiimide to the solution.

-

Allow the reaction mixture to stir continuously for approximately 3 hours at room temperature.

-

Upon completion of the reaction, a white solid precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.

-

Wash the organic phase sequentially with 0.1 N HCl solution and deionized water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

The solvent can then be removed under reduced pressure to yield the crude product, which can be further purified if necessary.[9]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone reagent for the incorporation of valine into a growing peptide chain during Fmoc-based solid-phase peptide synthesis.[1][4] The N-hydroxysuccinimide ester provides a highly reactive group for efficient coupling to the free N-terminal amine of the resin-bound peptide.[4]

Experimental Protocol: A Single Coupling Cycle in Fmoc-SPPS using this compound

This protocol outlines a generalized single coupling cycle.

Materials:

-

Fmoc-protected peptide-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

This compound

-

Coupling base (e.g., Diisopropylethylamine - DIPEA, optional but often used)

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3-5 minutes.

-

Drain the solution.

-

Repeat the deprotection step for another 15-20 minutes to ensure complete removal of the Fmoc group.

-

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling:

-

Dissolve this compound (typically 1.5-3 equivalents relative to the resin loading capacity) in DMF.

-

Add the this compound solution to the deprotected peptide-resin. A base such as DIPEA can be added to facilitate the reaction.

-

Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Monitoring (Optional): A Kaiser test can be performed to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

This cycle is repeated with the desired sequence of Fmoc-protected amino acids.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. peptide.com [peptide.com]

- 6. nbinno.com [nbinno.com]

- 7. advancedchemtech.com [advancedchemtech.com]

- 8. scbt.com [scbt.com]

- 9. This compound | 130878-68-1 [chemicalbook.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to Fmoc-Val-OSu: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-α-(9-Fluorenylmethyloxycarbonyl)-L-valine N-hydroxysuccinimide ester (Fmoc-Val-OSu), a critical reagent in the field of peptide chemistry. We will delve into its chemical structure, physicochemical properties, and its pivotal role in solid-phase peptide synthesis (SPPS), offering detailed experimental protocols and conceptual diagrams to facilitate its effective use in research and development.

Core Concepts: Structure and Function

This compound is a derivative of the amino acid L-valine, strategically modified for efficient and controlled incorporation into a growing peptide chain.[1] Its structure consists of three key components:

-

L-Valine: A hydrophobic amino acid with an isopropyl side chain, which contributes to the final structure and function of the synthesized peptide.[2]

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group attached to the alpha-amino group of valine. This group prevents unwanted reactions at the N-terminus during the coupling process and can be removed under mild basic conditions, typically with piperidine (B6355638).[3]

-

OSu (N-hydroxysuccinimide) Ester: An activating group on the carboxyl end of valine. The OSu moiety is an excellent leaving group, making the carboxyl carbon highly susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain, thus facilitating efficient peptide bond formation.[4]

The combination of the Fmoc protecting group and the OSu activating ester makes this compound a highly effective building block for Fmoc-based solid-phase peptide synthesis.[5]

Chemical Structure Diagram

Caption: Chemical components of this compound.

Physicochemical and Quantitative Data

The physical and chemical properties of this compound are essential for accurate reagent handling, reaction setup, and quality control. The following table summarizes key quantitative data for this compound.

| Property | Value | References |

| CAS Number | 130878-68-1 | [1][4][6] |

| Molecular Formula | C₂₄H₂₄N₂O₆ | [1][4] |

| Molecular Weight | 436.46 g/mol | [1][7] |

| Appearance | White to off-white solid/powder | [4] |

| Purity | Typically ≥98.0% (HPLC) | |

| Melting Point | ~135 - 146 °C | |

| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Slightly soluble in water. | [4][5] |

| Storage Conditions | 2-8°C, in a dry environment under an inert atmosphere. Sensitive to moisture. | [4][8] |

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS. This cycle is repeated for each amino acid in the desired sequence.

Materials:

-

Resin (e.g., Rink Amide for C-terminal amide, Wang resin for C-terminal acid)

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Reaction Vessel with frit

-

Shaker or bubbler for agitation

Protocol Steps:

-

Resin Preparation (Swelling):

-

Fmoc Deprotection:

-

If coupling to a pre-existing peptide-resin, the N-terminal Fmoc group must first be removed.

-

Add the 20% piperidine in DMF solution to the resin.[3]

-

Agitate for 3-5 minutes, then drain.[9]

-

Add a fresh portion of the deprotection solution and agitate for an additional 10-20 minutes to ensure complete removal of the Fmoc group.[3][9]

-

Drain the solution and wash the resin extensively with DMF (5-7 times) to remove all residual piperidine.[9]

-

-

Coupling of this compound:

-

Dissolve this compound (typically 1.5 to 3 equivalents relative to the resin's substitution level) in a minimal amount of DMF.

-

Add the dissolved this compound solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed with agitation for 1-2 hours at room temperature.[3]

-

Note: Unlike coupling Fmoc-protected amino acids (e.g., Fmoc-Val-OH), which require additional activating agents like HBTU/HOBt or HATU, the pre-activated OSu ester of this compound reacts directly with the free amine.[10]

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

A final wash with DCM can also be performed before proceeding to the next cycle.

-

-

Cycle Repetition and Cleavage:

-

To add the next amino acid, repeat steps 2 through 4.

-

After the entire peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid (TFA)).[10]

-

The crude peptide is then typically precipitated with cold diethyl ether.[9][10]

-

Experimental Workflow: SPPS Cycle

Caption: The iterative cycle of solid-phase peptide synthesis.

Role in Biological Systems and Signaling Pathways

This compound itself is a synthetic building block and is not biologically active. Its significance lies in its ability to enable the synthesis of peptides that can modulate biological processes. The incorporation of valine can be critical for the peptide's structure, stability, and interaction with biological targets.[2][]

For instance, valine is a branched-chain amino acid (BCAA) that, as part of a larger peptide or protein, can influence metabolic signaling.[12] Peptides containing valine can be designed to interact with specific enzymes or receptors, thereby modulating signaling cascades such as the AKT/mTOR pathway, which is central to cell growth, proliferation, and protein synthesis.[13]

Conceptual Diagram: From Synthesis to Signaling

Caption: Role of a synthesized peptide in a signaling pathway.

References

- 1. scbt.com [scbt.com]

- 2. Valine | Structure, Function & Significance - Lesson | Study.com [study.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. CAS 130878-68-1: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 130878-68-1 [chemicalbook.com]

- 6. chempep.com [chempep.com]

- 7. 130878-68-1 | this compound | Esters | Ambeed.com [ambeed.com]

- 8. 130878-68-1|this compound|BLD Pharm [bldpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

A Comprehensive Technical Guide to Fmoc-Val-OSu (CAS: 130878-68-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Val-OSu, with the CAS number 130878-68-1, is a cornerstone reagent in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1][2] Its full chemical name is N-α-(9-Fluorenylmethyloxycarbonyl)-L-valine N-hydroxysuccinimide ester.[3][4] This compound is an amino acid derivative where the amino group of L-valine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxylic acid is activated by an N-hydroxysuccinimide (OSu) ester.[4][5] This dual-functionality makes it a highly efficient building block for the stepwise assembly of peptide chains.[1][] The Fmoc group offers the advantage of mild deprotection conditions, typically using a base like piperidine (B6355638), which is orthogonal to many other protecting groups used in peptide synthesis.[5] The N-hydroxysuccinimide ester provides a highly reactive site for the formation of a stable amide bond with the free amino group of a growing peptide chain, facilitating rapid and efficient coupling.[4][5] This technical guide provides an in-depth overview of the properties, applications, and experimental protocols related to Fmoc-Val-OSu.

Physicochemical and Technical Data

The key quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical and Physical Properties

| Property | Value | References |

| CAS Number | 130878-68-1 | [1][3][7] |

| Molecular Formula | C₂₄H₂₄N₂O₆ | [1][3][5] |

| Molecular Weight | 436.46 g/mol | [3][8] |

| Appearance | White to off-white powder/solid | [1][4][] |

| Melting Point | 135 - 146 °C | [1][][9] |

| Optical Rotation | [α]D²⁰ = -32 ± 3° (c=1 in DMF) | [1] |

| Purity | Typically ≥95% or ≥99% (HPLC) | [1][2][4][][9] |

Table 2: Solubility and Storage

| Property | Information | References |

| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane (B109758), Ethyl Acetate, Acetone. Slightly soluble in water. | [4][10] |

| Storage Conditions | Store at 0 - 8 °C in a dry environment. Sensitive to moisture. | [1][4][][11] |

Applications in Research and Development

This compound is a critical reagent in several areas of scientific research and drug development:

-

Peptide Synthesis: It serves as a fundamental building block in solid-phase peptide synthesis for the efficient incorporation of valine residues into peptide sequences.[1][2] Its high purity is essential for minimizing the incorporation of impurities that could affect the outcome of downstream applications.[5]

-

Drug Development: This compound is utilized in the creation of peptide-based pharmaceuticals, where its stability and reactivity are advantageous for designing novel therapeutic agents.[1]

-

Bioconjugation: The N-hydroxysuccinimide ester facilitates the attachment of peptides containing valine to other biomolecules, which is crucial for developing targeted drug delivery systems.[1]

-

Proteomics Research: It aids in the study of protein interactions and functions by providing a tool to modify proteins for improved analysis and understanding of biological processes.[1][2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the activation of the carboxylic acid of Fmoc-L-valine with N-hydroxysuccinimide using a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC).[10]

Materials:

-

Fmoc-L-valine

-

N-hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM)

-

0.1 N Hydrochloric acid (HCl)

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Fmoc-L-valine in dichloromethane at room temperature.

-

To this stirred solution, add N-hydroxysuccinimide followed by dicyclohexylcarbodiimide.

-

Allow the reaction mixture to stir at room temperature for approximately 3 hours.

-

A white solid precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

-

Wash the organic phase sequentially with 0.1 N HCl solution and deionized water.

-

Dry the organic phase with anhydrous sodium sulfate.

-

The solvent can then be removed under reduced pressure to yield the this compound product.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Use of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the coupling of this compound to a resin-bound peptide chain during SPPS.

Materials:

-

Peptide synthesis resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution in DMF (typically 20%) for deprotection

-

Coupling activators/bases (optional, as OSu esters are highly reactive)

-

Washing solvents (e.g., DMF, DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF.

-

Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. This will expose a free amine for the next coupling step.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Coupling:

-

Dissolve this compound in DMF.

-

Add the this compound solution to the resin.

-

Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature with agitation.

-

-

Washing: Wash the resin with DMF to remove any unreacted this compound and reaction byproducts.

-

Repeat Cycle: The cycle of deprotection, washing, and coupling is repeated with the next desired Fmoc-protected amino acid until the target peptide sequence is assembled.

Diagram of SPPS Coupling Cycle

Caption: General workflow for a coupling cycle in Fmoc-SPPS.

Safety and Handling

While some safety data sheets classify this compound as not hazardous, it is crucial to handle it with standard laboratory precautions.[11][12] Some sources indicate potential hazards such as skin, eye, and respiratory irritation.[13]

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, protective gloves, and a lab coat.[12]

-

Handling: Avoid breathing dust. Use in a well-ventilated area.[13]

-

First Aid:

-

Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[11]

Conclusion

This compound (CAS: 130878-68-1) is a highly valuable reagent for the synthesis of peptides. Its pre-activated nature allows for efficient and reliable coupling reactions in SPPS, while the Fmoc protecting group ensures mild deprotection conditions compatible with a wide range of other protecting groups.[2][5] The high purity available from commercial suppliers ensures the integrity of the synthesized peptides for various applications, from basic research to drug discovery and development.[2][5] Adherence to proper handling and experimental protocols is essential for achieving optimal results and ensuring laboratory safety.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. CAS 130878-68-1: this compound | CymitQuimica [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 7. cdn.usbio.net [cdn.usbio.net]

- 8. advancedchemtech.com [advancedchemtech.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. This compound | 130878-68-1 [chemicalbook.com]

- 11. st56555.ispot.cc [st56555.ispot.cc]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

The Pivotal Role of Fmoc-Val-OSu in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of building blocks is paramount to achieving high-purity, high-yield synthesis of target peptides. Among the vast array of available reagents, N-α-(9-Fluorenylmethoxycarbonyl)-L-valine N-hydroxysuccinimide ester (Fmoc-Val-OSu) stands out as a critical component, particularly for the incorporation of the sterically hindered valine residue. This technical guide provides an in-depth analysis of the function and application of this compound in peptide synthesis, offering detailed experimental protocols, quantitative data, and a discussion of potential challenges and solutions.

This compound is a derivative of the amino acid valine, featuring two key chemical modifications that render it highly effective for SPPS.[1][2] The first is the N-α-Fmoc protecting group, which is stable under a variety of conditions but can be readily cleaved by a mild base, typically piperidine (B6355638).[2] This orthogonality is a cornerstone of the Fmoc-SPPS strategy, allowing for the sequential addition of amino acids without compromising the integrity of acid-labile side-chain protecting groups.[1] The second is the N-hydroxysuccinimide (OSu) ester, which activates the carboxyl group of valine, facilitating efficient and rapid amide bond formation with the free N-terminal amine of the growing peptide chain.[2] This pre-activated nature minimizes the need for in-situ coupling reagents and can help to reduce the risk of side reactions.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. The following table summarizes its key characteristics.

| Property | Value |

| CAS Number | 130878-68-1 |

| Molecular Formula | C₂₄H₂₄N₂O₆ |

| Molecular Weight | 436.45 g/mol |

| Appearance | White to off-white solid |

| Purity (Typical) | ≥99% (HPLC)[1][2] |

| Solubility | Soluble in organic solvents such as DMF and DMSO |

The Role of this compound in the SPPS Cycle

The incorporation of this compound into a growing peptide chain follows the standard, cyclical workflow of Fmoc-based SPPS. The process can be broken down into three main stages: deprotection, coupling, and washing.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-Valine-OSu

This protocol outlines a general method for the preparation of this compound from Fmoc-L-Valine.

Materials:

-

Fmoc-L-Valine

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve Fmoc-L-Valine (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM in a round-bottom flask.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Activation: Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution with continuous stirring.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filtration: Filter the reaction mixture to remove the DCU precipitate.

-

Work-up: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure this compound.

Protocol 2: Coupling of this compound in Solid-Phase Peptide Synthesis

This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-protected peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of free primary amines (a positive test is indicated by a blue color).

-

-

Coupling:

-

Dissolve this compound (2-4 equivalents relative to the resin loading capacity) in a minimal amount of DMF.

-

Add the this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended, or a double coupling may be performed.[3]

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

-

Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test is indicated by yellow or colorless beads). If the test is positive, a second coupling is recommended.[4]

Quantitative Data and Performance

The efficiency of this compound is often compared to other activation methods. While OSu esters are known for their good reactivity and stability, the choice of coupling strategy can significantly impact the final purity and yield of the peptide.

Comparison of Activation Strategies

The following table provides a semi-quantitative comparison of different activation strategies for the coupling of Fmoc-amino acids.

| Activation Method | Reagent Class | Relative Reactivity | Risk of Racemization | Key Advantages | Potential Disadvantages |

| OSu Active Ester | Pre-activated Ester | Moderate to High | Low | Stable, easy to handle, minimizes side reactions.[1] | Slower than in-situ methods for very difficult couplings. |

| OPfp Active Ester | Pre-activated Ester | High | Low | Highly reactive, good for sterically hindered residues. | More expensive than OSu esters. |

| HATU/HBTU | In-situ (Uronium Salt) | Very High | Low to Moderate | Fast and efficient, especially for difficult couplings.[5] | Can cause side reactions like guanidinylation.[6] |

| DIC/HOBt (or Oxyma) | In-situ (Carbodiimide) | Moderate | Low | Cost-effective, low risk of racemization. | Slower reaction rates, can cause dehydration of Asn/Gln. |

Typical Parameters for Fmoc-SPPS

The following table outlines typical parameters for a single coupling cycle in Fmoc-SPPS.

| Parameter | Typical Value/Range | Notes |

| Resin Loading | 0.2 - 1.0 mmol/g | Dependent on the specific resin used. |

| Fmoc Deprotection Time | 2 x (5-15) minutes | Using 20% piperidine in DMF. |

| Coupling Time (this compound) | 1 - 4 hours | May require longer times or double coupling due to steric hindrance.[3] |

| Equivalents of this compound | 2 - 4 | Relative to resin loading. |

| Crude Peptide Purity | 70% - 95% | Highly sequence-dependent. |

| Overall Yield (Crude) | 60% - 90% | Dependent on the number of coupling cycles. |

| Final Purity (after HPLC) | >98% | Achievable with standard purification protocols. |

Mechanism of Coupling

The coupling of this compound to the free N-terminal amine of the growing peptide chain proceeds via a nucleophilic acyl substitution reaction.

Troubleshooting and Side Reactions

While this compound is a robust reagent, challenges can arise, particularly due to the steric hindrance of the valine side chain.

1. Incomplete Coupling:

-

Cause: The bulky isopropyl group of valine can slow down the coupling reaction, leading to incomplete incorporation of the amino acid.[3]

-

Solution:

-

Double Coupling: Repeat the coupling step with a fresh solution of this compound.[4]

-

Increase Reaction Time: Extend the coupling time to 4 hours or even overnight.[4]

-

Use a More Potent Coupling Reagent: For particularly difficult sequences, switching to an in-situ coupling reagent like HATU may be necessary.[5]

-

2. Racemization:

-

Cause: Although N-α-urethane protected amino acids like this compound are generally resistant to racemization, it can occur under strongly basic conditions or with prolonged activation times.[3]

-

Solution:

-

Avoid excessive pre-activation times if using in-situ reagents.

-

Maintain a neutral pH during the coupling reaction.

-

3. Formation of Fmoc-β-Ala-OH:

-

Cause: A known side reaction during the synthesis of Fmoc-amino acids using Fmoc-OSu is the formation of Fmoc-β-Ala-OH via a Lossen-type rearrangement.[7]

-

Solution:

-

Use high-purity, commercially available this compound.

-

If synthesizing this compound in-house, consider using Fmoc-Cl as an alternative to Fmoc-OSu, although this can also lead to the formation of dipeptide impurities.[7]

-

Conclusion

This compound is an indispensable reagent in the arsenal (B13267) of the peptide chemist. Its pre-activated nature, combined with the robust and orthogonal Fmoc protection strategy, provides an efficient and reliable method for the incorporation of the sterically challenging valine residue into synthetic peptides. While potential side reactions and coupling difficulties exist, a thorough understanding of the underlying chemistry and the implementation of appropriate optimization strategies, as outlined in this guide, can lead to the successful synthesis of high-quality peptides for a wide range of research, diagnostic, and therapeutic applications.

References

Fmoc-Val-OSu in Solid-Phase Peptide Synthesis: A Technical Guide to Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of N-α-Fmoc-L-valine N-hydroxysuccinimide ester (Fmoc-Val-OSu) in Solid-Phase Peptide Synthesis (SPPS). We will explore the fundamental principles of the Fmoc/tBu strategy, the specific role of this compound as a pre-activated amino acid derivative, and its implications for peptide synthesis efficiency and purity. This document includes detailed experimental protocols, quantitative data, and workflow visualizations to serve as a comprehensive resource for professionals in peptide chemistry and drug development.

Core Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the stepwise construction of a peptide chain anchored to an insoluble resin support.[1][2] This methodology simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing after each step.[1] The most widely adopted strategy in SPPS is the Fmoc/tBu approach, which relies on two key principles:

-

Temporary N-α-Protection : The α-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][4]

-

Permanent Side-Chain Protection : The reactive side chains of amino acids are protected by acid-labile groups, typically tert-butyl (tBu) based derivatives, which remain intact until the final cleavage step.[1]

This orthogonal protection scheme allows for the selective removal of the Fmoc group under mild basic conditions, while the side-chain protecting groups are cleaved with strong acid only after the entire peptide sequence has been assembled.[4][]

The entire synthesis is a cycle of three fundamental stages:

-

Fmoc Deprotection : Removal of the Fmoc group from the N-terminus of the resin-bound peptide.

-

Coupling : Formation of a peptide bond between the deprotected N-terminus and the incoming activated Fmoc-amino acid.

-

Washing : Thorough rinsing of the resin to ensure the removal of all excess reagents and byproducts.[6]

This cycle is repeated until the desired peptide is fully synthesized.[7]

The Role and Mechanism of this compound

This compound is a derivative of the amino acid valine where the α-amino group is protected by Fmoc and the α-carboxyl group is pre-activated as an N-hydroxysuccinimide (OSu) ester.[8] This pre-activation is critical for efficient peptide bond formation.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is the first step in each synthesis cycle. It proceeds via a base-catalyzed β-elimination reaction.[4]

-

Proton Abstraction : A base, typically a secondary amine like piperidine (B6355638) (commonly used as a 20% solution in N,N-dimethylformamide, DMF), abstracts the acidic proton from the C9 position of the fluorenyl ring system.[4][9]

-

β-Elimination : This abstraction leads to a carbanion intermediate, which is unstable and rapidly undergoes elimination, breaking the C-O bond and releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[9][10]

-

Scavenging : The electrophilic DBF molecule is trapped by the excess piperidine in the solution to form a stable DBF-piperidine adduct, preventing it from reacting with the newly liberated peptide amine.[4][7]

Mechanism of Coupling with this compound

Once the N-terminal amine is deprotected, it is ready to react with the incoming activated amino acid, this compound. The OSu ester serves as an excellent leaving group, making the carboxyl carbon of valine highly electrophilic and susceptible to nucleophilic attack.

-

Nucleophilic Attack : The free N-terminal amine of the resin-bound peptide acts as a nucleophile and attacks the activated carboxyl carbon of this compound.

-

Tetrahedral Intermediate : This attack forms a transient tetrahedral intermediate.

-

Peptide Bond Formation : The intermediate collapses, eliminating the stable N-hydroxysuccinimide (NHS) anion and forming a new, stable amide (peptide) bond. This reaction is typically facilitated by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to ensure the peptide's N-terminal amine remains in its free base form for nucleophilic attack.[6]

Quantitative Performance Data

The efficiency of each step in SPPS is critical for the final yield and purity of the peptide. Even small inefficiencies are compounded over the course of synthesizing a long peptide chain.

Deprotection Kinetics

The rate of Fmoc deprotection is dependent on the base concentration and reaction time. Incomplete deprotection can lead to deletion sequences in the final product.

| Piperidine Conc. (v/v in DMF) | Time (min) | Fmoc-Val-OH Deprotection (%) |

| 1% | 1 | 33.4 |

| 1% | 5 | 49.6 |

| 2% | 1 | 12.9 |

| 2% | 3 | 63.3 |

| 2% | 5 | 87.9 |

| 5% | 3 | >99 |

| Table 1: Kinetics of Fmoc group removal from Fmoc-Val-OH using piperidine in DMF. Data adapted from RP-HPLC analysis.[11] |

Standard protocols typically use 20% piperidine in DMF for two treatments (e.g., 3 and 7 minutes) to ensure complete deprotection (>99%).[6]

Coupling Efficiency and Side Reactions

The use of activated esters like this compound generally leads to high coupling efficiencies, often exceeding 99%.[] However, the choice of activation method and reaction conditions can influence the prevalence of side reactions, most notably racemization. Valine is a sterically hindered amino acid, which can make coupling slower compared to less bulky residues.[12]

| Coupling Reagent/Method | Target Amino Acid | % Racemization (D-isomer) |

| HBTU/DIPEA | Fmoc-Cys(Trt)-OH | 5-15% |

| DIC/HOBt | Fmoc-Cys(Trt)-OH | <1% |

| HBTU/DIPEA (5 min pre-act.) | Fmoc-His(Trt)-OH | ~8% |

| DIC/HOBt | Fmoc-His(Trt)-OH | <1% |

| Table 2: Racemization of sensitive amino acids with common coupling reagents. While specific data for this compound is not listed, it highlights the importance of the activation method on peptide purity.[4] |

Experimental Protocols

Adherence to optimized protocols is crucial for synthesizing high-purity peptides. The following sections provide detailed methodologies for the key steps involving this compound.

General SPPS Workflow

Protocol 1: Resin Preparation

Objective: To swell the solid support resin to ensure optimal accessibility of reactive sites. Materials:

-

Appropriate resin (e.g., Rink Amide for C-terminal amide, Wang for C-terminal acid)

-

DMF (peptide synthesis grade)

-

SPPS reaction vessel

Procedure:

-

Accurately weigh the desired amount of resin into the reaction vessel.

-

Add DMF (approx. 10-15 mL per gram of resin).

-

Agitate gently at room temperature for 30-60 minutes to allow for complete swelling.[6]

-

Drain the DMF.

Protocol 2: Fmoc Deprotection

Objective: To remove the Fmoc protecting group from the N-terminus of the resin-bound peptide. Materials:

-

Swollen peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

DMF (peptide synthesis grade)

Procedure:

-

Add the deprotection solution to the swollen resin.

-

Agitate the mixture for 3-5 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with fresh deprotection solution for an additional 7-10 minutes to ensure complete removal.[6]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[4]

Protocol 3: Coupling with this compound

Objective: To couple this compound to the deprotected N-terminus of the peptide chain. Materials:

-

Deprotected peptide-resin

-

This compound

-

DMF (peptide synthesis grade)

-

DIPEA (N,N-diisopropylethylamine)

Procedure:

-

Dissolve this compound (1.5-3 equivalents relative to the resin loading capacity) in a minimal amount of DMF.

-

Add the this compound solution to the deprotected peptide-resin.

-

Add DIPEA (1-2 equivalents) to the reaction mixture. This acts as a base to neutralize any residual piperidinium (B107235) salts and maintain the N-terminal amine in its nucleophilic free base form.[6]

-

Agitate the mixture at room temperature for 1-2 hours. Due to the steric hindrance of valine, longer coupling times may be required.

-

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 4: Monitoring the Coupling Reaction (Kaiser Test)

Objective: To qualitatively assess the completion of the coupling reaction by detecting free primary amines. Procedure:

-

Take a small sample of resin beads (5-10 beads).

-

Wash the beads with ethanol.

-

Add the ninhydrin (B49086) test solutions as per the manufacturer's protocol.

-

Heat the sample at ~100°C for 3-5 minutes.

-

Interpretation :

-

Blue/Purple beads : Indicates the presence of free primary amines, signifying an incomplete coupling reaction. The coupling step should be repeated.

-

Yellow/Colorless beads : Indicates the absence of free primary amines and a complete reaction.[6]

-

Protocol 5: Final Cleavage and Deprotection

Objective: To cleave the synthesized peptide from the resin support and remove all side-chain protecting groups. Materials:

-

Dry, fully synthesized peptide-resin

-

Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

-

Cold diethyl ether

Procedure:

-

Ensure the peptide-resin is thoroughly dried under vacuum.

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Agitate at room temperature for 2-4 hours.

-

Filter the resin and collect the TFA filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers.

-

Dry the crude peptide under vacuum.

This guide provides a foundational understanding of the role and mechanism of this compound in SPPS. The use of pre-activated esters offers a convenient and often efficient method for peptide bond formation, contributing to the successful synthesis of complex peptide targets for research and therapeutic development.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. nbinno.com [nbinno.com]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become an indispensable tool in the synthesis of peptides, underpinning advancements in drug discovery, proteomics, and biomaterials science. Its widespread adoption is primarily due to its unique base-lability, which allows for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups commonly used in solid-phase peptide synthesis (SPPS).[1][2] This orthogonality is a core principle that enables the precise, stepwise assembly of amino acids into complex peptide chains.[3][] This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, detailed experimental protocols, quantitative data for key reaction steps, and a discussion of potential challenges and troubleshooting strategies.

Core Principles of Fmoc Chemistry

The primary function of the Fmoc group is to temporarily block the α-amino group of an amino acid, preventing it from forming unwanted peptide bonds during the coupling of the subsequent amino acid in the sequence.[1][5] The Fmoc group is exceptionally stable in acidic and neutral conditions but is readily cleaved by a mild base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][6] This selective removal is the lynchpin of the Fmoc/tBu strategy in SPPS, where tert-butyl (tBu) based protecting groups are used for the amino acid side chains and are removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA).[7][8]

The Chemistry of Protection and Deprotection

Protection: The Fmoc group is typically introduced by reacting the amino group of an amino acid with either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1][9] Fmoc-OSu is often the preferred reagent due to its greater stability and a reduced tendency to form dipeptide byproducts.[1][9] The reaction proceeds through a nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent.[9]

Deprotection: The cleavage of the Fmoc group is a base-catalyzed β-elimination reaction.[][10] A secondary amine, typically piperidine, abstracts the acidic proton on the 9-position of the fluorene (B118485) ring.[6][11] This initiates an elimination cascade, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene. The dibenzofulvene is then scavenged by the secondary amine to form a stable adduct, which prevents it from reacting with the newly liberated N-terminus of the peptide.[11][12]

Fmoc in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc strategy is the dominant approach for SPPS.[13][14] The synthesis involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is anchored to an insoluble solid support (resin).[7][15]

A typical cycle of Fmoc-SPPS consists of the following key steps:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed.

-

Washing: The resin is thoroughly washed to remove the deprotection reagent and the dibenzofulvene adduct.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain.

-

Washing: The resin is washed again to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

Quantitative Data in Fmoc Chemistry

The efficiency of each step in the SPPS cycle is critical for the successful synthesis of the target peptide. The following tables summarize key quantitative data for standard Fmoc chemistry protocols.

| Parameter | Reagent/Condition | Typical Value(s) | Reference(s) |

| Fmoc Deprotection | |||

| Deprotection Reagent | Piperidine in DMF | 20% (v/v) | [12][16] |

| Treatment Time (1st) | 20% Piperidine/DMF | 3 minutes | [10][17] |

| Treatment Time (2nd) | 20% Piperidine/DMF | 10-15 minutes | [10][17] |

| Alternative Reagents | 4-Methylpiperidine, Piperazine, DBU/Piperidine | See Table 2 | [17] |

| Amino Acid Coupling | |||

| Activating Reagents | HBTU, DIC/HOBt | See Table 3 | [13][] |

| Amino Acid Equivalents | Relative to resin loading | 3-5 equivalents | [19] |

| Coupling Time | Dependent on sequence and reagents | 10-30 minutes (with HBTU) | [20] |

| Monitoring | |||

| UV-Vis Wavelength | Dibenzofulvene-piperidine adduct | ~301 nm | [10] |

| Molar Extinction Coeff. (ε) | DBF-piperidine adduct | ~7800 M⁻¹cm⁻¹ | [17] |

| Deprotection Reagent | Concentration | Typical Treatment Time | Advantages | Disadvantages | Reference(s) |

| Piperidine | 20% in DMF | 2 x 10 min | Highly effective, well-established | Can promote aspartimide and diketopiperazine (DKP) formation. Regulated in some regions. | [17] |

| 4-Methylpiperidine | 20% in DMF | 2 x 10 min | Equivalent efficiency to piperidine. Not a controlled substance. | Similar propensity for side reactions as piperidine. | [17] |

| Piperazine | 5-10% in NMP/EtOH | 2 x 10-15 min | Reduced toxicity. Can minimize certain side reactions. | Less soluble in DMF, may require solvent mixtures. | [17] |

| DBU/Piperidine | 2% DBU, 2-5% Piperidine in DMF/NMP | 2 x 5-10 min | Faster deprotection, effective for hindered sequences. Can suppress DKP formation. | DBU is a strong, non-nucleophilic base that can increase the risk of racemization. | [17] |

| Activating Reagent | Common Additives | Key Features | Reference(s) |

| HBTU | HOBt, DIPEA | Rapid activation and high coupling efficiency, especially for difficult sequences. | [13][20] |

| DIC | HOBt, Oxyma | Cost-effective carbodiimide (B86325) activator. | [13] |

| HATU | DIPEA | Similar to HBTU, often used for hindered couplings. | [] |

| PyBOP | DIPEA | Phosphonium salt-based activator, good for reducing racemization. | - |

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[17]

-

Initial Wash: Drain the DMF and wash the resin three times with fresh DMF.[17]

-

First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring the resin is fully covered. Agitate the mixture for 3 minutes.[10][17]

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete deprotection.[10][17]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[17]

Protocol 2: UV-Vis Spectrophotometric Monitoring of Fmoc Deprotection

This method allows for the quantitative monitoring of the Fmoc deprotection by measuring the absorbance of the dibenzofulvene-piperidine adduct.[10][17]

-

Collect Filtrate: After each deprotection step, collect the piperidine solution in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).[17]

-

Dilute: Dilute the collected solution to the final volume with DMF.

-

Measure Absorbance: Measure the absorbance of the diluted solution in a quartz cuvette at approximately 301 nm using a UV-Vis spectrophotometer, with DMF as a blank.[10]

-

Calculate Loading: The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the DBF-piperidine adduct (~7800 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).[17]

Protocol 3: Standard Amino Acid Coupling using HBTU

-

Prepare Amino Acid Solution: In a separate vessel, dissolve 3-5 equivalents of the Fmoc-protected amino acid and a near-equimolar amount of HBTU in DMF.

-

Activate: Add 2 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA), for each equivalent of HBTU to the amino acid solution. Allow the activation to proceed for a few minutes.

-

Couple: Add the activated amino acid solution to the deprotected and washed peptide-resin.

-

React: Agitate the mixture for 30-60 minutes at room temperature. The reaction time may need to be extended for sterically hindered amino acids.

-

Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Visualizing Fmoc Chemistry Workflows and Mechanisms

Potential Challenges and Side Reactions

While Fmoc chemistry is a robust and reliable method, certain side reactions can occur, potentially impacting the yield and purity of the final peptide.

-

Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate, particularly under basic conditions. This can lead to racemization and the formation of β-aspartyl peptide impurities.[16][21]

-

Diketopiperazine (DKP) Formation: At the dipeptide stage, especially when proline or glycine (B1666218) is in the first two positions, the deprotected N-terminus can cyclize to form a stable diketopiperazine, leading to chain termination.[21]

-

Racemization: The activation of amino acids, particularly histidine and cysteine, can sometimes lead to a loss of stereochemical integrity (racemization).[][22]

-

Aggregation: During the synthesis of long or hydrophobic peptides, the growing peptide chains can aggregate on the resin, leading to incomplete deprotection and coupling reactions.[16]

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. benchchem.com [benchchem.com]

- 5. biosynth.com [biosynth.com]

- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. benchchem.com [benchchem.com]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 14. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 15. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 16. chempep.com [chempep.com]

- 17. benchchem.com [benchchem.com]

- 19. chem.uci.edu [chem.uci.edu]

- 20. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. peptide.com [peptide.com]

- 22. pubs.acs.org [pubs.acs.org]

The Strategic Advantage of Fmoc-Amino Acid-OSu Reagents in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of reagents is paramount to achieving high yields, purity, and overall success. Among the various options for Nα-protection of amino acids, the use of 9-fluorenylmethoxycarbonyl (Fmoc) chemistry has become a gold standard. This guide provides a comprehensive technical overview of the benefits of utilizing Fmoc-amino acid-O-succinimide (OSu) esters, a class of pre-activated reagents that offer significant advantages in efficiency, purity, and handling for researchers, scientists, and professionals in drug development.

Core Benefits of Fmoc-Amino Acid-OSu Reagents

Fmoc-amino acid-OSu reagents are N-hydroxysuccinimide (NHS) esters of Fmoc-protected amino acids. This pre-activated form allows for direct reaction with the free amino group of a growing peptide chain without the need for an in-situ activation step. This fundamental characteristic underpins several key benefits:

-

Enhanced Stability and Handling: Compared to more reactive counterparts like Fmoc-amino acid chlorides (Fmoc-Cl), Fmoc-OSu esters exhibit greater stability.[1] They are less susceptible to hydrolysis, making them easier to handle and store, which contributes to more consistent and reproducible synthesis outcomes.[1]

-

Cleaner Reaction Profiles and Higher Purity: The moderated reactivity of Fmoc-OSu reagents leads to fewer side reactions.[1] This cleaner reaction profile simplifies the purification of the final peptide, resulting in higher purity and better overall yields.[1][2] The use of high-quality Fmoc-OSu is crucial as impurities can lead to incomplete Fmoc protection and the formation of deletion or truncated peptide sequences.[2]

-

Reduced Risk of Side Reactions: The direct coupling mechanism of pre-activated OSu esters minimizes side reactions that can occur during in-situ activation, such as the formation of dipeptides or other byproducts.[1] This is particularly advantageous when dealing with sensitive amino acids.

-

Efficiency in Solid-Phase Peptide Synthesis (SPPS): The use of pre-activated Fmoc-amino acid-OSu, such as Fmoc-Gly-Gly-OSu, can enhance coupling efficiency, especially in the synthesis of peptides containing challenging sequences like repeating glycine (B1666218) motifs.[3]

Data Presentation: Performance of Coupling Reagents

The selection of a coupling strategy has a direct impact on the yield and purity of the synthesized peptide. While Fmoc-amino acid-OSu reagents are pre-activated, it is useful to compare the performance of common in-situ activating agents that are often used with standard Fmoc-amino acids. This data highlights the efficiency that can be expected in a well-optimized SPPS cycle.

| Activating Agent | Additive | Typical Yield (%) | Purity (%) | Key Characteristics |

| Fmoc-AA-OSu (pre-activated) | N/A | High | High | Stable, clean reaction, reduced side reactions. |

| HATU | HOAt | >95 | >98 | Highly efficient, fast reaction times, effective for sterically hindered amino acids. |

| HBTU | HOBt | 90-95 | >95 | Common and reliable, slightly less effective than HATU for difficult couplings. |

| TBTU | HOBt | 90-95 | >95 | Similar in performance to HBTU. |

| DIC/HOBt | HOBt | 85-90 | ~95 | Cost-effective carbodiimide-based method. |

| EDC/HOBt | HOBt | 80-90 | ~95 | Water-soluble carbodiimide, easier byproduct removal. |

Note: The data for in-situ activating agents is provided for comparative context. Fmoc-amino acid-OSu reagents do not require these additional agents for activation.

Experimental Protocols

The following are detailed methodologies for key experiments involving Fmoc-amino acid-OSu reagents in the context of Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc-Amino Acid-OSu

This protocol outlines the iterative steps for elongating a peptide chain on a solid support.

1. Resin Swelling:

- Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.

- Add N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin).

- Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

- Drain the DMF and wash the resin with DMF (3 times).

2. Fmoc Deprotection:

- Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the swollen resin.

- Agitate the mixture for 5 minutes at room temperature.

- Drain the deprotection solution.

- Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

- Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of Fmoc-Amino Acid-OSu:

- Dissolve the Fmoc-amino acid-OSu (2-4 equivalents relative to the resin loading) in a minimal amount of DMF.

- Add the Fmoc-amino acid-OSu solution to the deprotected resin in the reaction vessel.

- Agitate the reaction mixture for 45-120 minutes at room temperature. For difficult couplings, a double coupling protocol may be employed.

- Drain the coupling solution.

- Wash the resin thoroughly with DMF (3-5 times).

4. Monitoring the Coupling Reaction (Optional):

- Perform a Kaiser (ninhydrin) test on a small sample of resin beads to check for the presence of free primary amines. A blue color indicates an incomplete reaction, in which case the coupling step should be repeated.[4]

5. Repeat Cycles:

- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection of the Peptide from the Resin

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing side-chain protecting groups.

1. Resin Preparation:

- After the final coupling and deprotection cycle, wash the peptide-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.

2. Cleavage Cocktail Preparation:

- Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

3. Cleavage Reaction:

- Add the cleavage cocktail to the dried peptide-resin.

- Agitate the mixture for 2-3 hours at room temperature.

- Filter the resin and collect the filtrate containing the cleaved peptide.

4. Peptide Precipitation:

- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

- Centrifuge the mixture to pellet the peptide.

- Wash the peptide pellet with cold diethyl ether and dry it under a vacuum.

5. Purification:

- Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

- Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.

- Lyophilize the pure fractions to obtain the final peptide product.[3]

Mandatory Visualization

The following diagrams illustrate key processes and relationships in peptide synthesis using Fmoc-amino acid-OSu reagents.

Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-amino acid-OSu reagents.

Caption: The reaction mechanism for the coupling of an Fmoc-amino acid-OSu reagent to a growing peptide chain.

Caption: Logical relationship of reagent choice and expected outcomes in Fmoc-based peptide synthesis.

References

The Stability and Storage of Fmoc-Val-OSu: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Fmoc-L-valine N-hydroxysuccinimide ester (Fmoc-Val-OSu) is a critical reagent in solid-phase peptide synthesis (SPPS), valued for its role in the efficient incorporation of the sterically hindered valine residue. The purity and stability of this activated amino acid derivative are paramount to the successful synthesis of high-quality peptides. This technical guide provides a comprehensive overview of the stability profile, optimal storage conditions, and potential degradation pathways of this compound. It consolidates available data on its handling and outlines detailed experimental protocols for stability assessment, ensuring the integrity of this vital building block in peptide-based research and drug development.

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, in conjunction with N-hydroxysuccinimide (OSu) ester activation, represents a cornerstone of modern peptide synthesis. This compound (CAS Number: 130878-68-1) is the activated form of valine used to couple this amino acid to the N-terminus of a growing peptide chain.[1] The OSu ester provides a favorable balance of high reactivity for efficient amide bond formation and reasonable stability for handling and storage.[2] However, like all activated esters, this compound is susceptible to degradation, primarily through hydrolysis.[3][4] This guide will delve into the factors influencing its stability and provide evidence-based recommendations for its proper storage and handling.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its appropriate handling and use.

| Property | Value |

| Chemical Formula | C₂₄H₂₄N₂O₆ |

| Molecular Weight | 436.46 g/mol |

| Appearance | White to off-white solid[5] |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), chloroform, and acetone.[5] |

| Moisture Sensitivity | Sensitive to moisture.[5] |

Stability Profile and Degradation Pathways

The primary factor affecting the stability of this compound is its susceptibility to hydrolysis of the N-hydroxysuccinimide ester. Other potential degradation pathways include thermal decomposition of the Fmoc group, though this is less common under standard storage conditions.

Hydrolytic Degradation

The most significant degradation pathway for this compound is the hydrolysis of the OSu ester, which yields the inactive Fmoc-Val-OH and N-hydroxysuccinimide (NHS).[3][4] This reaction is catalyzed by moisture and its rate is highly dependent on pH and temperature.[6]

dot

Caption: Hydrolytic degradation of this compound.

Thermal Degradation

The Fmoc protecting group itself can undergo thermal cleavage, particularly at elevated temperatures (e.g., 120°C in DMSO).[7][8] This process leads to the formation of dibenzofulvene and carbon dioxide. While not a primary concern under recommended storage conditions, prolonged exposure to high temperatures should be avoided.

dot

Caption: Thermal degradation of the Fmoc group.

Photostability

While specific photostability studies on this compound are not extensively published, the fluorenyl moiety of the Fmoc group is a known chromophore. As a general precaution, it is advisable to protect this compound from prolonged exposure to light.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended. These are based on guidelines for Fmoc-protected amino acids and NHS esters.

| Condition | Recommendation | Rationale |

| Temperature | Long-term: 2-8°C. Short-term: Room temperature is acceptable for brief periods (e.g., during shipment or benchtop use). | Refrigeration significantly slows the rate of hydrolysis and other potential degradation reactions. |

| Humidity | Store in a dry environment, preferably in a desiccator. | This compound is moisture-sensitive, and exposure to humidity will accelerate hydrolysis of the OSu ester.[5] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | An inert atmosphere displaces moisture and oxygen, further protecting the compound from degradation. |

| Light | Protect from light. | To prevent potential photodegradation of the Fmoc group. |

| Container | Tightly sealed container. | Prevents the ingress of moisture and atmospheric gases. |

Handling Precaution: When removing this compound from refrigerated storage, it is crucial to allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which would compromise its stability.

Experimental Protocols for Stability and Purity Assessment

Regular assessment of the purity of this compound is essential, particularly for lots that have been stored for an extended period or subjected to suboptimal conditions. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for this purpose.

Protocol for RP-HPLC Purity Analysis

This protocol provides a general method for determining the chemical purity of this compound.

Objective: To quantify the purity of this compound and detect the presence of major degradation products, such as Fmoc-Val-OH.

Materials and Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Sample Solvent: Acetonitrile/Water (50:50, v/v)

-

This compound sample

-

Reference standards for this compound and Fmoc-Val-OH (optional, for peak identification)

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL.

-

HPLC Conditions:

-

Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 265 nm or 280 nm

-

Injection Volume: 10 µL

-

Gradient: A typical starting gradient is a linear gradient from 30% to 90% Mobile Phase B over 20 minutes. This may need to be optimized to achieve baseline separation of this compound from its potential impurities.

-

-

Data Analysis:

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the purity as the percentage of the main peak (this compound) area relative to the total peak area.

-

dot

Caption: Workflow for HPLC purity analysis of this compound.

Protocol for a Formal Stability Study (Stress Testing)

To rigorously evaluate the stability of this compound, a stress testing study can be performed.

Objective: To assess the stability of this compound under accelerated degradation conditions.

Procedure:

-

Sample Preparation: Aliquot the this compound solid into several vials.

-

Stress Conditions: Expose the vials to a range of elevated temperature and humidity conditions. For example:

-

40°C / 75% Relative Humidity (RH)

-

60°C / ambient humidity

-

Control: 2-8°C in a desiccator

-

-

Time Points: At specified time points (e.g., 0, 1, 2, and 4 weeks), remove a vial from each condition.

-

Analysis: Analyze the purity of the sample at each time point using the RP-HPLC method described in section 5.1.

-

Data Evaluation: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Conclusion

The stability of this compound is critical for its effective use in peptide synthesis. The primary degradation pathway is hydrolysis of the N-hydroxysuccinimide ester, a reaction that is accelerated by moisture and elevated pH. By adhering to the recommended storage conditions of refrigeration (2-8°C) in a dry, inert atmosphere and protecting the compound from light, the integrity of this compound can be maintained. Regular purity assessment using RP-HPLC is a crucial quality control measure to ensure the reliability of this essential reagent in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. CAS 130878-68-1: this compound | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. chimia.ch [chimia.ch]

- 8. Thermal deprotection: a sustainable and efficient strategy for synthesising α-polylysine adsorbents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00641D [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of Fmoc-Val-OSu in Various Solvents